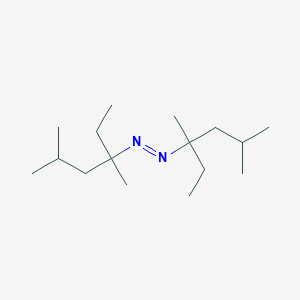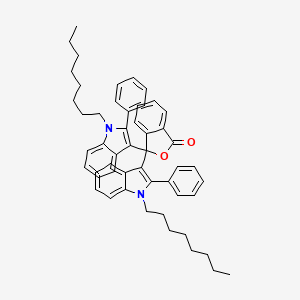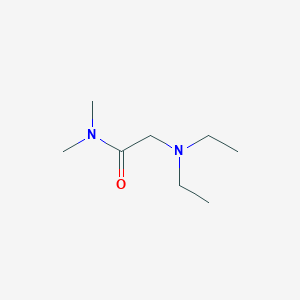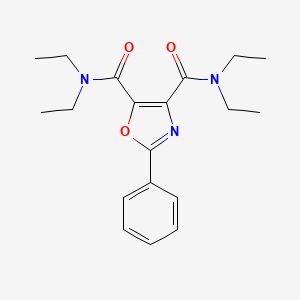
2-Phenyl-N,N,N',N'-tetraethyloxazole-4,5-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-N,N,N’,N’-tetraethyloxazole-4,5-dicarboxamide is a chemical compound with the molecular formula C19H25N3O3 and a molecular weight of 343.42 g/mol . This compound belongs to the class of oxazole derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-N,N,N’,N’-tetraethyloxazole-4,5-dicarboxamide typically involves the condensation of 2-phenyl-4,5-dioxazole with N,N,N’,N’-tetraethyl-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyl-N,N,N’,N’-tetraethyloxazole-4,5-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the ethyl groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted oxazole derivatives.
Applications De Recherche Scientifique
2-Phenyl-N,N,N’,N’-tetraethyloxazole-4,5-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Phenyl-N,N,N’,N’-tetraethyloxazole-4,5-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Phenyl-N,N,N’,N’-tetramethyloxazole-4,5-dicarboxamide
- 2-Phenyl-N,N,N’,N’-tetrapropyl-1,3-oxazole-4,5-dicarboxamide
Uniqueness
2-Phenyl-N,N,N’,N’-tetraethyloxazole-4,5-dicarboxamide is unique due to its specific ethyl substitutions, which may confer distinct chemical and biological properties compared to its methyl and propyl analogs. These differences can affect the compound’s solubility, reactivity, and interaction with biological targets .
Propriétés
Numéro CAS |
42469-81-8 |
|---|---|
Formule moléculaire |
C19H25N3O3 |
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
4-N,4-N,5-N,5-N-tetraethyl-2-phenyl-1,3-oxazole-4,5-dicarboxamide |
InChI |
InChI=1S/C19H25N3O3/c1-5-21(6-2)18(23)15-16(19(24)22(7-3)8-4)25-17(20-15)14-12-10-9-11-13-14/h9-13H,5-8H2,1-4H3 |
Clé InChI |
LBACKCGIUXJOEQ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)C1=C(OC(=N1)C2=CC=CC=C2)C(=O)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


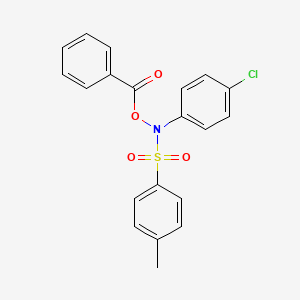
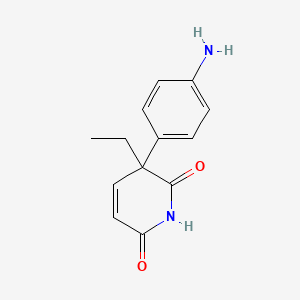
![Acetic acid, [(phenylmethyl)thio]-, phenylmethyl ester](/img/structure/B14649745.png)
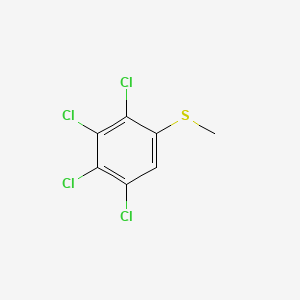
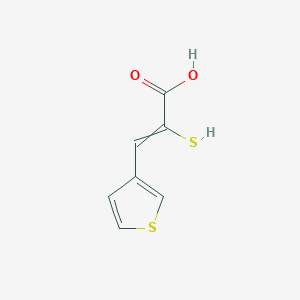

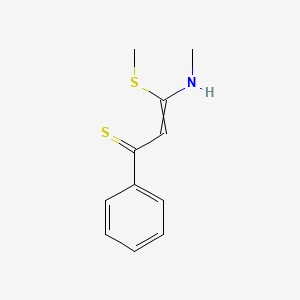

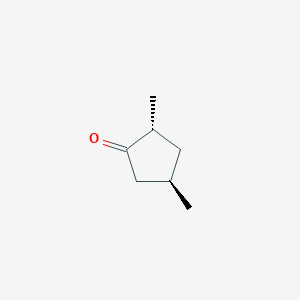
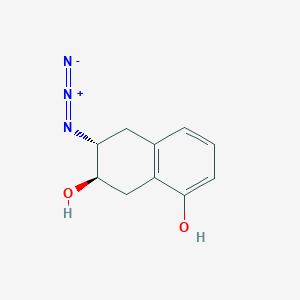
![5-Phenylpyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B14649796.png)
